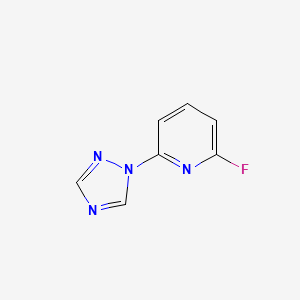

2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine

Vue d'ensemble

Description

2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a fluoro group at the 2-position and a 1H-1,2,4-triazol-1-yl group at the 6-position

Méthodes De Préparation

The synthesis of 2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine typically involves the reaction of 2-fluoropyridine with 1H-1,2,4-triazole under specific conditions. One common method is the nucleophilic substitution reaction where 2-fluoropyridine is treated with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Analyse Des Réactions Chimiques

2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.

Coordination Reactions: The triazole ring can coordinate with metal ions to form coordination complexes, which are useful in materials science and catalysis.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Applications De Recherche Scientifique

Antifungal Activity

Research has demonstrated that compounds containing the 1,2,4-triazole framework exhibit significant antifungal properties. For instance, derivatives of 1,2,4-triazole have been synthesized and tested against various fungal strains. A study highlighted the efficacy of certain triazole derivatives against Gibberella nicotiancola and Gibberella saubinetii, showing higher antifungal activity compared to conventional agents like triadimefon .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | Fungal Strain | EC50 (g/L) |

|---|---|---|

| Triazole Derivative A | Gibberella nicotiancola | 0.0087 - 0.0309 |

| Triazole Derivative B | Gibberella saubinetii | 0.0195 - 0.0620 |

| Triazole Derivative C | Aspergillus flavus | 0.01 - 0.27 μmol/mL |

Antibacterial Properties

The compound also exhibits antibacterial properties. A series of triazole derivatives were tested for their activity against Staphylococcus aureus and Escherichia coli. Notably, some derivatives displayed MIC values significantly lower than those of established antibiotics, indicating their potential as new antibacterial agents .

Table 2: Antibacterial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | MIC (μM) |

|---|---|---|

| Triazole Derivative D | S. aureus | 0.5 - 1 |

| Triazole Derivative E | E. coli | 0.75 |

Agrochemical Applications

The incorporation of fluorine into organic compounds has been shown to enhance their biological activity and stability. In the agrochemical sector, derivatives of fluorinated pyridines are utilized for pest control and crop protection. For example, trifluoromethylpyridine derivatives have been extensively studied for their roles in developing new agrochemicals aimed at improving crop yields while minimizing environmental impact .

Table 3: Agrochemical Applications of Fluorinated Pyridine Derivatives

| Compound Name | Application | Market Status |

|---|---|---|

| Fluazifop-butyl | Herbicide | Commercially Available |

| Trifluoromethylpyridine A | Insecticide | Under Development |

Structural Insights and Mechanisms of Action

The unique combination of the triazole and pyridine moieties in 2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine allows for diverse interactions with biological targets. The triazole ring is known for its ability to chelate metal ions, which can enhance the efficacy of the compound in both medicinal and agricultural contexts .

Mécanisme D'action

The mechanism of action of 2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine in biological systems often involves its interaction with specific enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. The fluoro group can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparaison Avec Des Composés Similaires

2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine can be compared with other similar compounds such as:

2,6-bis(1H-1,2,4-triazol-1-yl)pyridine: This compound has two triazole rings and is known for its strong coordination ability with metal ions.

2-chloro-6-(1H-1,2,4-triazol-1-yl)pyridine: Similar to the fluoro derivative, but with a chloro group, which can affect its reactivity and binding properties.

Activité Biologique

2-Fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a triazole ring, which is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities. The fluorine substitution at the pyridine ring enhances its pharmacokinetic properties and biological interactions.

- Molecular Formula : C7H6FN5

- Molecular Weight : 165.15 g/mol

- CAS Number : 1248407-47-7

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of triazole compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. The presence of the triazole moiety is critical for this activity, as it enhances the interaction with microbial enzymes.

Antifungal Activity

In vitro studies have shown that this compound exhibits antifungal properties against strains like Candida albicans. The mechanism involves disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.

Anticancer Activity

Recent research indicates that this compound may possess anticancer properties. In cell line studies, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has also been noted.

Mechanistic Studies

The biological activity of this compound has been attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases.

- Signal Pathway Modulation : It has been shown to modulate signaling pathways such as NF-kB, leading to reduced inflammation and enhanced neuroprotection in models of Alzheimer's disease.

Case Studies

A notable study investigated the effects of this compound on neuroprotective mechanisms in a mouse model of Alzheimer's disease. The administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation.

Propriétés

IUPAC Name |

2-fluoro-6-(1,2,4-triazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4/c8-6-2-1-3-7(11-6)12-5-9-4-10-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTHIGHRRBSDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.